molecular formula C5H5BrN2O B113389 3-Amino-5-bromo-2-hydroxypyridine CAS No. 98786-86-8

3-Amino-5-bromo-2-hydroxypyridine

Cat. No. B113389
CAS RN: 98786-86-8
M. Wt: 189.01 g/mol
InChI Key: ULOVLVWNSQNABA-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-2-hydroxypyridine is a chemical compound with the empirical formula C5H5BrN2O and a molecular weight of 189.01 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of 2-amino-3-hydroxypyridine derivatives, including 2-amino-3-hydroxy-5-bromopyridine, involves the selective hydrolysis of corresponding 2-amino-3,5-dihalopyridines .


Molecular Structure Analysis

The molecular structure of 3-Amino-5-bromo-2-hydroxypyridine has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Physical And Chemical Properties Analysis

3-Amino-5-bromo-2-hydroxypyridine has a density of 1.9±0.1 g/cm3 . Its boiling point is 418.2±45.0 °C at 760 mmHg . The compound is slightly soluble in water .

Scientific Research Applications

Chemical Reactions and Complex Formation

  • Halogen Migration in Derivatives : Halogen atoms, like bromine, in derivatives of dihydroxypyridine, which includes compounds similar to 3-amino-5-bromo-2-hydroxypyridine, can undergo positional migration during chemical reactions (Hertog & Schogt, 2010).
  • Formation of Colored Complexes with Metals : Derivatives of hydroxypyridine, similar to 3-amino-5-bromo-2-hydroxypyridine, can form colored complexes with certain metals, useful in spectrophotometric methods (Mehta, Garg, & Singh, 1976).

Synthesis and Molecular Structure

  • Synthesis of Derivatives and Isomers : The synthesis of various derivatives and isomers of hydroxypyridines, which are structurally related to 3-amino-5-bromo-2-hydroxypyridine, has been explored, contributing to understanding their molecular structure (Bray, Neale, & Thorpe, 1950).

Applications in Organic Chemistry

  • Synthesis of Organic Compounds : 3-amino-5-bromo-2-hydroxypyridine and related compounds have been used in the synthesis of various organic compounds, including naphthyridines (Czuba, 2010).
  • Preparation of Carbocyclic Analogues : It is involved in the preparation of carbocyclic analogues of nucleosides, indicating its significance in medicinal chemistry (Shealy, O'dell, Shannon, & Arnett, 1983).

Safety And Hazards

3-Amino-5-bromo-2-hydroxypyridine is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . In case of contact, it is advised to wash off immediately with plenty of water for at least 15 minutes .

properties

IUPAC Name

3-amino-5-bromo-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c6-3-1-4(7)5(9)8-2-3/h1-2H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOVLVWNSQNABA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50540688
Record name 3-Amino-5-bromopyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50540688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-bromo-2-hydroxypyridine

CAS RN

98786-86-8
Record name 3-Amino-5-bromopyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50540688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-5-bromo-1H-pyridin-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
高橋酉蔵, 神代昭 - Chemical and Pharmaceutical Bulletin, 1959 - jlc.jst.go.jp
3-Amino-5-bromo-2-hydroxypyridine (II) was successfully converted to 2-substituted 6-bromoxazolo [5, 4-b] pyridines by treatment with acetic anhydride, benzoic anhydride, or …
Number of citations: 3 jlc.jst.go.jp

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